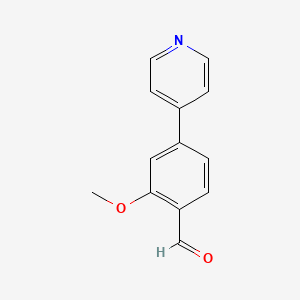![molecular formula C6H10O2 B14029945 2-Oxabicyclo[3.2.0]heptan-6-OL](/img/structure/B14029945.png)
2-Oxabicyclo[3.2.0]heptan-6-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxabicyclo[320]heptan-6-OL is a bicyclic ether compound with a unique structure that includes an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[3.2.0]heptan-6-OL can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction generates 7-oxabicyclo[2.2.1]hept-2-enes and 7-oxabicyclo[2.2.1]hepta-2,5-dienes, which can be further transformed into the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[3.2.0]heptan-6-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the oxygen bridge and the strained bicyclic structure.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones, while reduction may yield alcohols or ethers .
Scientific Research Applications
2-Oxabicyclo[3.2.0]heptan-6-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[3.2.0]heptan-6-OL involves its interaction with molecular targets through its oxygen bridge and strained bicyclic structure. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic ether with a different ring size and structure.
2-Oxabicyclo[2.2.2]octane: A compound with a similar oxygen bridge but a larger ring system.
7-Oxabicyclo[4.1.0]heptan-3-ol: A related compound with a different substitution pattern.
Uniqueness
2-Oxabicyclo[3.2.0]heptan-6-OL is unique due to its specific ring size and the position of the oxygen bridge. This structure imparts distinct chemical reactivity and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-oxabicyclo[3.2.0]heptan-6-ol |
InChI |
InChI=1S/C6H10O2/c7-5-3-6-4(5)1-2-8-6/h4-7H,1-3H2 |
InChI Key |
JNYVVSLLSSHVMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C1C(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)
![6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14029871.png)
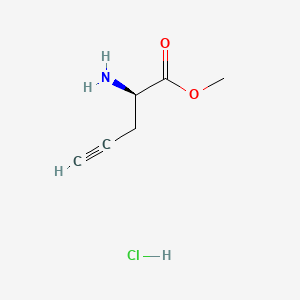
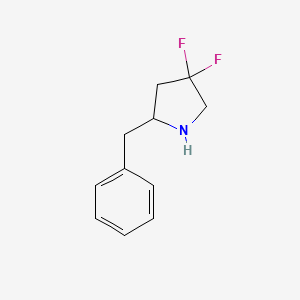
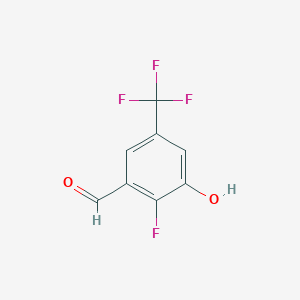
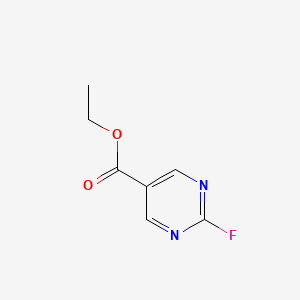
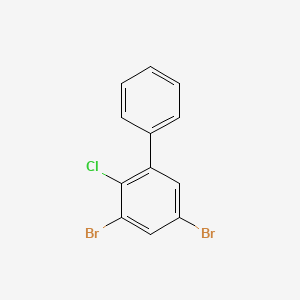
![N-[(4-tert-butylphenyl)carbonyl]leucine](/img/structure/B14029909.png)
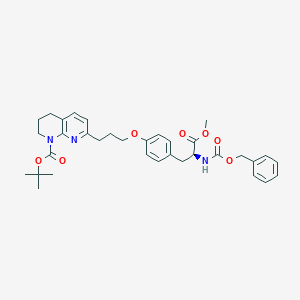
![azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-39-hydroxy-34-sulfanyl-39-sulfanylidene-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene 34-oxide](/img/structure/B14029911.png)
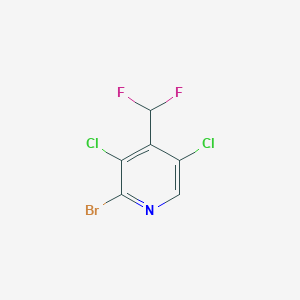
![N-(4-methoxyphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14029923.png)

